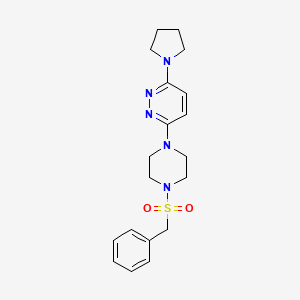

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Activity

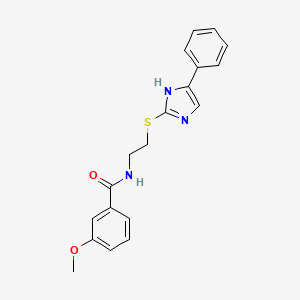

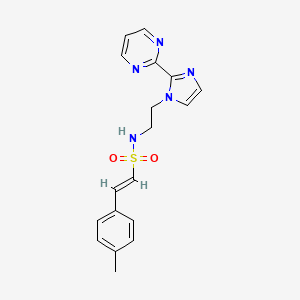

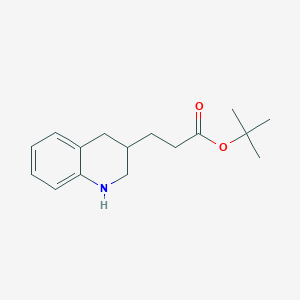

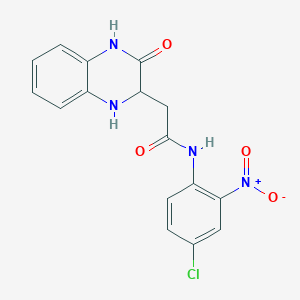

The synthesis of sulfonamide and amide derivatives, including structures similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, has been a topic of research due to their potential antimicrobial, antifungal, and antimalarial activities. For instance, compounds containing piperazine rings and imidazo[1,2-b]pyridazine moieties were synthesized and demonstrated in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt, Kant, & Singh, 2016). Additionally, sulfones analogous to bis-(4-aminophenyl)sulfone with heterocyclic nuclei substituted with various groups were synthesized, showing good antitubercular activity in vitro (Desideri et al., 1980).

Supramolecular Complexes

Research on supramolecular complexes involving sulfadiazine and pyridines, which are chemically related to this compound, has revealed their ability to form co-crystals and salts through hydrogen-bond motifs. These studies not only provide insight into the structural versatility of sulfadiazine derivatives but also their potential for designing new pharmaceutical compounds (Elacqua et al., 2013).

Anticancer and Antimicrobial Potentials

Derivatives of piperazine and pyridazine have been investigated for their biological activities. For example, aromatic sulfonamide derivatives have shown potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activities for piperazine-based compounds (Abbas et al., 2016). Similarly, compounds based on the pyridazine nucleus were synthesized for their antimicrobial activities, further highlighting the versatility of pyridazine derivatives in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Docking Studies

The relevance of molecular docking studies in the context of piperazine and pyridazine derivatives, similar to this compound, cannot be overstated. Such studies help in understanding the binding affinities and interaction patterns of these compounds with biological targets, thereby aiding in the rational design of drugs with improved efficacy and selectivity (Abbas et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

This compound interacts with its target, tubulin, by binding to the colchicine binding site of the tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the cytoskeleton . This disruption can lead to cell cycle arrest at the sub-G1 and G2/M phase, which can induce apoptosis, or programmed cell death .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest . This arrest can trigger the intrinsic pathway of apoptosis, involving the release of cytochrome c from mitochondria and the activation of caspases, enzymes that carry out the process of cell death .

Pharmacokinetics

In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, which include this compound, possess drug-like properties .

Result of Action

The result of the action of this compound is the induction of apoptosis in cells. This has been demonstrated in vitro, where the compound showed cytotoxic activity against several cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . The compound was found to inhibit colony formation in these cells in a concentration-dependent manner .

Propriétés

IUPAC Name |

3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHZQWXBZKQKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2523208.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2523213.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2523215.png)

![N-[(2-Bromophenyl)methyl]-N-methyl-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2523219.png)

![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B2523223.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2523226.png)